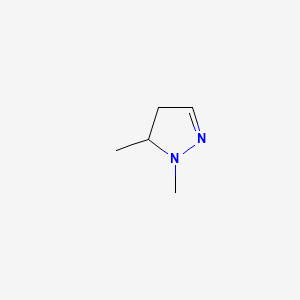
2-Pyrazoline, 1,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazoline, 1,5-dimethyl- is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at different positions. This compound is part of the pyrazoline family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 2-Pyrazoline, 1,5-dimethyl- typically involves the reaction of chalcones with hydrazine hydrate under acidic conditions. Commonly used acids include formic acid, acetic acid, and propionic acid . Another method involves the use of ethyl diazoacetate in the presence of palladium chloride (PdCl2) in a high-pressure reactor at ambient temperature . These methods provide efficient routes to obtain the desired pyrazoline derivatives.
Chemical Reactions Analysis
2-Pyrazoline, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert pyrazolines into pyrazoles.
Reduction: Sodium borohydride (NaBH4) is often used to reduce pyrazolines to their corresponding hydrazines.
Major products formed from these reactions include pyrazoles, hydrazines, and various substituted pyrazoline derivatives.
Scientific Research Applications
2-Pyrazoline, 1,5-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyrazoline, 1,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Pyrazoline, 1,5-dimethyl- can be compared with other pyrazoline derivatives such as:
1,3,5-Triazine-containing 2-pyrazoline derivatives: These compounds have shown significant anticancer activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antibacterial and antifungal properties.
The uniqueness of 2-Pyrazoline, 1,5-dimethyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
5775-96-2 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
2,3-dimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C5H10N2/c1-5-3-4-6-7(5)2/h4-5H,3H2,1-2H3 |
InChI Key |
YTDZUPBPWJAQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


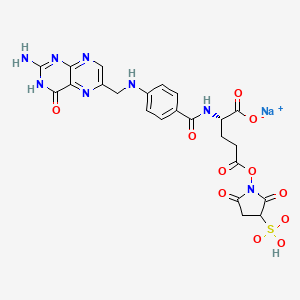
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)
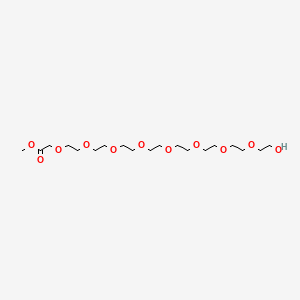

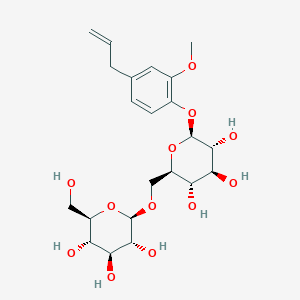
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
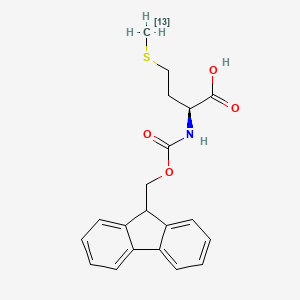
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
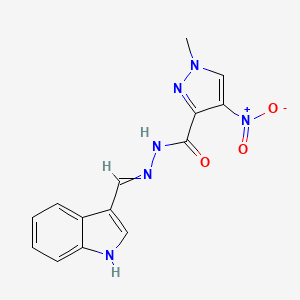
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
